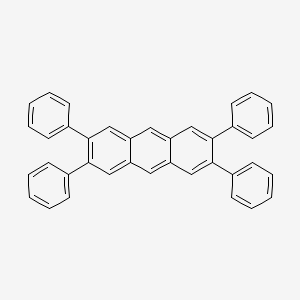
2,3,6,7-Tetraphenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetraphenylanthracene, also known as this compound, is a useful research compound. Its molecular formula is C38H26 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Properties
2,3,6,7-Tetraphenylanthracene exhibits remarkable photophysical characteristics, including high fluorescence quantum yields and tunable emission wavelengths. These properties make it suitable for applications in:
- Fluorescent Sensors : Its ability to act as a fluorescent sensor has been demonstrated in various studies. For instance, it can detect nitroaromatic explosives and chemical warfare agents through fluorescence quenching mechanisms when interacting with target analytes . The incorporation of functional groups enhances its sensitivity and selectivity for different analytes.
- Organic Light Emitting Diodes (OLEDs) : The compound's high luminescence efficiency makes it an excellent candidate for use in OLEDs. Modifications at the 9 and 10 positions of the anthracene core have been shown to significantly alter its emission properties, allowing for color tuning from blue to yellow . This tunability is crucial for developing efficient light-emitting devices.
Sensing Applications
The compound has been explored extensively for its use in chemical sensors:
- Chemical Warfare Detection : Research indicates that this compound can be utilized in chemosensors designed to detect chemical warfare agents. The sensor molecules exhibit fluorescence modulation upon interaction with specific analytes .
- Environmental Monitoring : Its application extends to environmental monitoring where it can detect pollutants or hazardous substances through changes in fluorescence intensity .
Biomedical Applications
Recent studies have highlighted the potential of this compound in biomedical fields:
- Photodynamic Therapy : The compound's ability to generate reactive oxygen species upon light excitation positions it as a candidate for photodynamic therapy (PDT) in cancer treatment. Its photophysical properties can be harnessed to selectively target cancer cells while minimizing damage to surrounding healthy tissues.
- Imaging Agents : Due to its strong fluorescence properties, it is also being investigated as a fluorescent imaging agent in biological systems. This application could enhance the visualization of cellular processes and aid in disease diagnostics .
Table 1: Summary of Applications
Propiedades
Fórmula molecular |
C38H26 |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
2,3,6,7-tetraphenylanthracene |
InChI |
InChI=1S/C38H26/c1-5-13-27(14-6-1)35-23-31-21-33-25-37(29-17-9-3-10-18-29)38(30-19-11-4-12-20-30)26-34(33)22-32(31)24-36(35)28-15-7-2-8-16-28/h1-26H |
Clave InChI |
BSZJMGNPVHNWCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC4=CC(=C(C=C4C=C3C=C2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Sinónimos |
2,3,6,7-tetraphenylanthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















